![molecular formula C22H25N5Se B14322470 5-[[4-(Diethylamino)phenyl]imino]-4-phenyl-2(5H)-selenazolone 2-(1-methylethylidene)hydrazone CAS No. 100770-03-4](/img/structure/B14322470.png)
5-[[4-(Diethylamino)phenyl]imino]-4-phenyl-2(5H)-selenazolone 2-(1-methylethylidene)hydrazone
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Overview
Description
5-[[4-(Diethylamino)phenyl]imino]-4-phenyl-2(5H)-selenazolone 2-(1-methylethylidene)hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a selenazolone core, which is a five-membered ring containing selenium, and is further modified with diethylamino and phenyl groups, as well as a hydrazone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-(Diethylamino)phenyl]imino]-4-phenyl-2(5H)-selenazolone 2-(1-methylethylidene)hydrazone typically involves multiple steps, starting with the preparation of the selenazolone core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[[4-(Diethylamino)phenyl]imino]-4-phenyl-2(5H)-selenazolone 2-(1-methylethylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The diethylamino and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce amines.
Scientific Research Applications
5-[[4-(Diethylamino)phenyl]imino]-4-phenyl-2(5H)-selenazolone 2-(1-methylethylidene)hydrazone has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[[4-(Diethylamino)phenyl]imino]-4-phenyl-2(5H)-selenazolone 2-(1-methylethylidene)hydrazone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The selenazolone core and hydrazone moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-[[4-(Dimethylamino)phenyl]imino]-8(5H)-quinolinone: A compound with a similar imino and amino group but different core structure.
4-Phenyl-2(5H)-selenazolone: Lacks the diethylamino and hydrazone modifications.
Uniqueness
5-[[4-(Diethylamino)phenyl]imino]-4-phenyl-2(5H)-selenazolone 2-(1-methylethylidene)hydrazone is unique due to its combination of a selenazolone core with diethylamino and hydrazone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
100770-03-4 |
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Molecular Formula |
C22H25N5Se |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
N,N-diethyl-4-[[4-phenyl-2-(propan-2-ylidenehydrazinylidene)-1,3-selenazol-5-ylidene]amino]aniline |
InChI |
InChI=1S/C22H25N5Se/c1-5-27(6-2)19-14-12-18(13-15-19)23-21-20(17-10-8-7-9-11-17)24-22(28-21)26-25-16(3)4/h7-15H,5-6H2,1-4H3 |
InChI Key |
PIPUYSPXIUQEMO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=C2C(=NC(=NN=C(C)C)[Se]2)C3=CC=CC=C3 |
Origin of Product |
United States |
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